molecular formula C9H10N2O4S B1405496 Methyl [(4-amino-2-nitrophenyl)thio]acetate CAS No. 1427460-64-7

Methyl [(4-amino-2-nitrophenyl)thio]acetate

Cat. No. B1405496
M. Wt: 242.25 g/mol
InChI Key: RQZYZULZVNBROB-UHFFFAOYSA-N
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Description

“Methyl [(4-amino-2-nitrophenyl)thio]acetate” is a chemical compound with the molecular formula C9H10N2O4S . It is also known as "Acetic acid, 2-[(4-amino-2-nitrophenyl)thio]-, methyl ester" .


Molecular Structure Analysis

The molecular weight of “Methyl [(4-amino-2-nitrophenyl)thio]acetate” is 242.25 g/mol . The InChI string representation of its structure is "InChI=1S/C9H10N2O4S/c1-15-9(12)5-16-8-3-2-6(10)4-7(8)11(13)14/h2-4H,5,10H2,1H3".


Physical And Chemical Properties Analysis

“Methyl [(4-amino-2-nitrophenyl)thio]acetate” has a molecular weight of 242.25 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.

Scientific Research Applications

DNA-Binding Studies and Biological Activities

Research has shown that nitrosubstituted acylthioureas, closely related to Methyl [(4-amino-2-nitrophenyl)thio]acetate, demonstrate significant DNA interaction properties. This interaction is critical for understanding the potential anti-cancer capabilities of these compounds. The study also explored their antioxidant, cytotoxic, antibacterial, and antifungal activities, which are crucial for various biomedical applications (Tahir et al., 2015).

Herbicidal Activity

Compounds structurally similar to Methyl [(4-amino-2-nitrophenyl)thio]acetate have been investigated for their herbicidal effects. A study on the herbicidal activity of related isomers on broadleaf weeds in soybeans highlighted the agricultural applications of these compounds (Hayashi & Kouji, 1990).

Syntheses of Analogues and Reaction Studies

Studies have been conducted on the syntheses of analogues of Methyl [(4-amino-2-nitrophenyl)thio]acetate, focusing on their reaction mechanisms and applications. These findings are significant for developing new synthetic pathways and understanding the reactivity of such compounds (Konakahara et al., 1988).

Synthesis of Hemiacetal Analogues

Research into the reductive cyclizations of compounds like Methyl [(4-amino-2-nitrophenyl)thio]acetate has led to the synthesis of hemiacetal analogues. These analogues represent potential applications in organic chemistry and pharmaceutical development (Sicker et al., 1994).

properties

IUPAC Name

methyl 2-(4-amino-2-nitrophenyl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S/c1-15-9(12)5-16-8-3-2-6(10)4-7(8)11(13)14/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZYZULZVNBROB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl [(4-amino-2-nitrophenyl)thio]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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